

An In-depth Technical Guide to the Fundamental Properties of Ethyltrimethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltrimethoxysilane*

Cat. No.: *B1346717*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of **ethyltrimethoxysilane** (ETMS), a versatile organosilicon compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or are investigating the applications of silane chemistry. The guide details the physicochemical properties, spectroscopic data, and key chemical reactions of ETMS. Furthermore, it outlines detailed experimental protocols for its analysis and application in surface modification, complete with workflow diagrams to facilitate understanding and implementation.

Physicochemical Properties

Ethyltrimethoxysilane is a colorless to pale yellow liquid with a mild odor.^[1] It is an organosilicon compound featuring an ethyl group and three methoxy groups attached to a central silicon atom.^[1] This structure allows for its characteristic reactivity, particularly its hydrolysis in the presence of moisture.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of **ethyltrimethoxysilane**.

Property	Value	Reference
Molecular Formula	C5H14O3Si	[2]
Molecular Weight	150.25 g/mol	[2] [3]
CAS Number	5314-55-6	[1]
Appearance	Colorless to light yellow, clear liquid	[1]
Density	0.9488 g/mL	[2]
Boiling Point	124-125 °C	[2]
Flash Point	27 °C	[2]
Refractive Index (@ 20°C)	1.3838	[2]
Viscosity	0.5 cSt	[2]

Chemical Identifier	Value	Reference
IUPAC Name	ethyl(trimethoxy)silane	[3]
InChI	InChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3	[3]
InChIKey	SBRXLTRZCJVAPH-UHFFFAOYSA-N	[3]
SMILES	CC--INVALID-LINK--(OC)OC	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **ethyltrimethoxysilane**. The following sections provide an overview of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **ethyltrimethoxysilane** would show characteristic signals for the ethyl and methoxy protons. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methoxy groups would present as a singlet.
- ^{13}C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the two carbon atoms of the ethyl group and the carbon atom of the methoxy groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

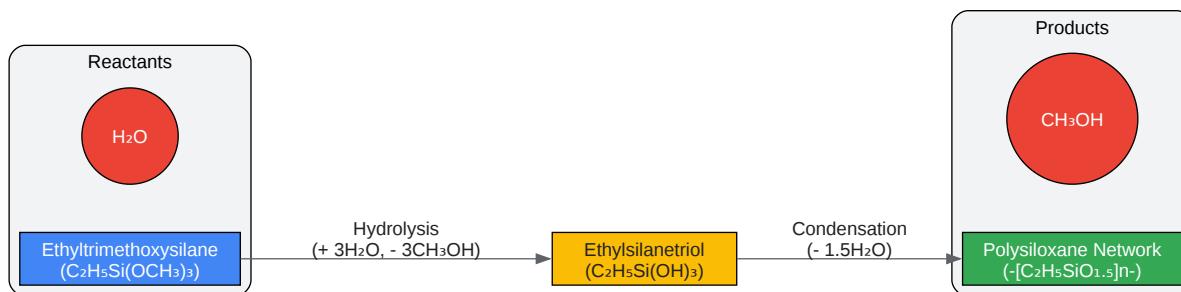
The FTIR spectrum of **ethyltrimethoxysilane** is characterized by specific absorption bands that correspond to the vibrations of its functional groups.^[1] Key peaks include those for C-H stretching, Si-O-C stretching, and Si-C stretching. The presence of a strong band in the 1080-1040 cm^{-1} region is characteristic of the Si-O-C linkage.^[4]

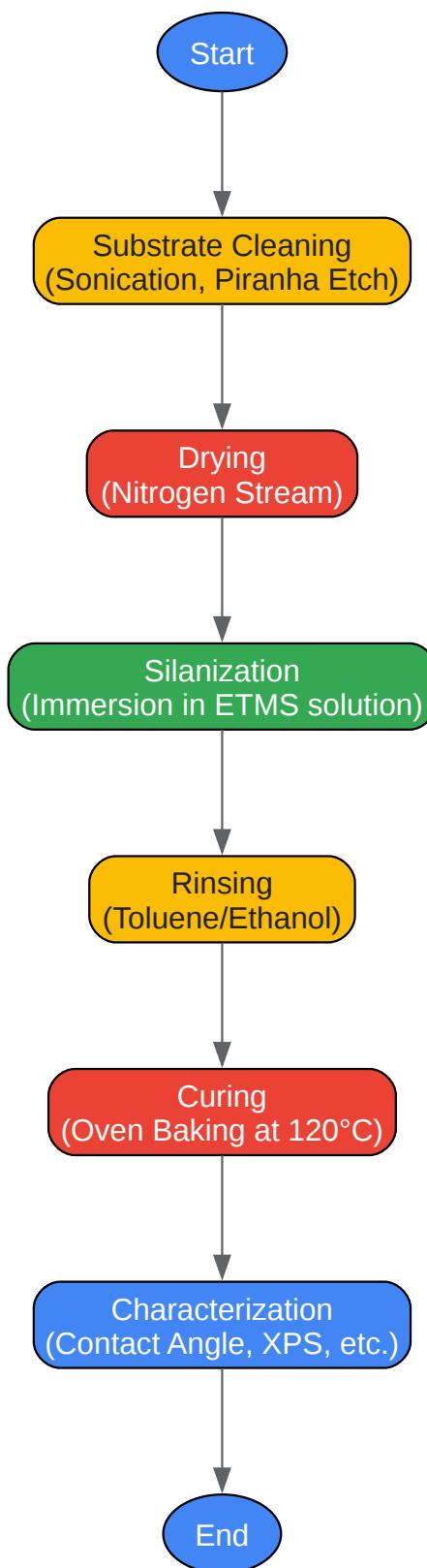
Mass Spectrometry (MS)

Mass spectrometry of **ethyltrimethoxysilane** reveals a molecular ion peak corresponding to its molecular weight.^[5] The fragmentation pattern is a key identifier, showing losses of methoxy and ethyl groups. Common fragments would include ions resulting from the cleavage of the Si-C and Si-O bonds.^[6]

Chemical Reactivity and Signaling Pathways

The primary reactivity of **ethyltrimethoxysilane** is its hydrolysis and subsequent condensation, a cornerstone of sol-gel science.^[7] This process is fundamental to its application as a coupling agent and for surface modification.


Hydrolysis and Condensation Pathway


The transformation of **ethyltrimethoxysilane** from a monomer to a cross-linked polysiloxane network proceeds through two main reactions:

- Hydrolysis: In the presence of water, the methoxy groups ($-\text{OCH}_3$) are hydrolyzed to form silanol groups ($-\text{OH}$) and methanol. This reaction can be catalyzed by either acid or base.
- Condensation: The newly formed silanol groups can then condense with other silanol groups or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or

methanol as a byproduct.

This process ultimately leads to the formation of a three-dimensional polysiloxane network.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ekwan.github.io [ekwan.github.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Ethyltrimethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346717#ethyltrimethoxysilane-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com